molecular formula C7H10N2O B1500426 2-(4-Aminopyridin-3-YL)ethanol CAS No. 755033-98-8

2-(4-Aminopyridin-3-YL)ethanol

Cat. No. B1500426
M. Wt: 138.17 g/mol
InChI Key: CXVQJSHZJBXXEP-UHFFFAOYSA-N
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Description

“2-(4-Aminopyridin-3-YL)ethanol” is a chemical compound . It is also known as 2-(3-Aminopyridin-4-yloxy)ethanol . The empirical formula for this compound is C7H10N2O2 . It has a molecular weight of 154.17 .


Synthesis Analysis

The synthesis of a similar compound, 2-((2-aminopyridin-3-yl)methylene)hydrazinecarbothioamide (APHT), has been attempted . Elemental analysis and NMR spectra were used to ascertain its formation .


Molecular Structure Analysis

The molecular structure of “2-(4-Aminopyridin-3-YL)ethanol” is determined by its empirical formula, C7H10N2O2 . More detailed information about its molecular structure might be found in specific studies or papers .

Scientific Research Applications

1. Ligand Synthesis and Complex Formation

2-(4-Aminopyridin-3-yl)ethanol is utilized in the synthesis of ligands for metal complexes. For instance, it is involved in the Pfitzinger-type condensation to produce bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. These ligands are significant in creating lower energy electronic absorption in metal complexes and anchoring ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).

2. Reactivity in Organic Synthesis

The compound demonstrates significant reactivity in organic synthesis. It has been used in reactions with Meldrum’s acid and aryl glyoxals or aryl aldehydes to synthesize various ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

3. Luminescence and Spectroscopy

It's also used in the study of luminescence in organic molecules. Research on aminopyridines like 2-(4-Aminopyridin-3-yl)ethanol helps in understanding the quantum yields and lifetimes of fluorescence and phosphorescence, which are crucial for various applications in spectroscopy and material science (Kimura, Takaoka, & Nagai, 1977).

4. Metal Ion Complexation and Adsorption

Studies show its role in forming complexes with metal ions. This is particularly relevant in the synthesis of tethered boryl and base-stabilized borylene osmium complexes, which have potential applications in catalysis and material science (Rickard et al., 2002).

5. Nonlinear Optical Materials

The compound is also part of research in nonlinear optical materials. For example, co-crystallization with 4-nitrophenol leads to the formation of organic salts that have potential applications in nonlinear optics due to their significant hyperpolarizability (Draguta et al., 2013).

6. Coordination Chemistry

2-(4-Aminopyridin-3-yl)ethanol plays a role in coordination chemistry, as demonstrated in the crystal structures of various salts formed with citric acid. These salts highlight the compound's ability to participate in complex molecular structures, which is useful in designing new materials and studying molecular interactions (Prakash et al., 2018).

7. Solubility Studies

Its solubility in various solvents has been investigated, providing important data for chemical process design and pharmaceutical formulation. For example, its solubility in ethanol and n-butyl acetate mixtures has been measured, which is crucial for its application in different chemical environments (Wei & Chen, 2009).

properties

IUPAC Name

2-(4-aminopyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-1-3-9-5-6(7)2-4-10/h1,3,5,10H,2,4H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVQJSHZJBXXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663700
Record name 2-(4-Aminopyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminopyridin-3-YL)ethanol

CAS RN

755033-98-8
Record name 2-(4-Aminopyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of [3-(2-hydroxy-ethyl)-pyridin-4-yl]-carbamic acid tert-butyl ester (91 mg, 0.38 mmol) in CH2Cl2 (3 mL) was treated with TFA (2 mL) and stirred at room temperature for 3 hours. Concentrated under vacuum to provide 21 mg (23%) of desired product. MS (DCI) m/e 139 (M+H)+.
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
23%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Popko, D Appelbaum, CT Chen - mental, 2014 - knowledge.uchicago.edu
The present disclosure provides novel compounds, including compounds that bind to potassium channels, methods for their manufacture, and methods for their use, including their use …
Number of citations: 2 knowledge.uchicago.edu

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